An In-depth Technical Guide to the Synthesis of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-
An In-depth Technical Guide to the Synthesis of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-
This guide provides a comprehensive technical overview for the synthesis of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthetic pathway, underlying chemical principles, and detailed experimental protocols.
Introduction and Significance
Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- possesses a unique molecular architecture, incorporating a chloro-substituted acetanilide moiety and a sulfonamide group. This combination of functional groups makes it a valuable building block in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The acetamide functionality can modulate the compound's pharmacokinetic and pharmacodynamic properties. The strategic placement of the chlorine atom further influences its electronic and lipophilic character, which can be crucial for target binding and overall bioactivity.
A thorough understanding of the synthesis of this compound is paramount for its efficient and scalable production, enabling further exploration of its potential in drug discovery programs. This guide will focus on a robust and selective synthetic route starting from a commercially available precursor.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, points to a straightforward and efficient synthetic approach. The key disconnection lies at the amide bond, suggesting an acylation reaction as the final step.
Figure 1: Retrosynthetic analysis of the target molecule.
The proposed forward synthesis, therefore, involves the selective N-acetylation of the primary aromatic amino group of 4-amino-2-chlorobenzenesulfonamide. The primary challenge in this synthesis is to achieve chemoselectivity, meaning the acetylation of the more nucleophilic amino group in the presence of the less nucleophilic sulfonamide group. Fortunately, the significant difference in nucleophilicity between an aromatic amine and a sulfonamide makes this selective transformation highly feasible under controlled reaction conditions.
Experimental Protocol: Synthesis of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-
This section provides a detailed, step-by-step methodology for the synthesis of the title compound. The protocol is based on well-established principles of selective N-acetylation of aromatic amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-2-chlorobenzenesulfonamide | ≥98% | Commercially Available | Starting material |
| Acetic Anhydride | Reagent Grade | Commercially Available | Acetylating agent |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Solvent and catalyst |
| Deionized Water | In-house | ||
| Ethanol | 95% | Commercially Available | For recrystallization |
| Sodium Bicarbonate | Saturated Solution | In-house | For neutralization |
Reaction Scheme
Figure 2: Synthesis of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.33 g (0.05 mol) of 4-amino-2-chlorobenzenesulfonamide.
-
Dissolution: To the flask, add 50 mL of glacial acetic acid. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Acetylating Agent: Slowly add 5.6 mL (0.06 mol, 1.2 equivalents) of acetic anhydride to the stirred solution. The addition should be done dropwise to control any potential exotherm.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain this temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into 500 mL of ice-cold deionized water with vigorous stirring. A white precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain the pure Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Rationale for Experimental Choices
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a cost-effective and highly efficient acetylating agent. The byproduct, acetic acid, is the solvent for the reaction, simplifying the process.
-
Glacial Acetic Acid as Solvent: Glacial acetic acid serves as an excellent solvent for both the starting material and the product. It also acts as a catalyst by protonating the carbonyl oxygen of acetic anhydride, making it more electrophilic.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Work-up: Pouring the reaction mixture into water serves two purposes: it precipitates the organic product, which is sparingly soluble in water, and it hydrolyzes any unreacted acetic anhydride.
-
Recrystallization: This is a standard purification technique to remove any unreacted starting material and other impurities, yielding a product of high purity.
Characterization of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-
The structure and purity of the synthesized compound should be confirmed by various analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₈H₉ClN₂O₃S |
| Molecular Weight | 248.69 g/mol |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in acetone, DMSO; sparingly soluble in ethanol; insoluble in water |
Spectroscopic Data (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~10.0-10.5 (s, 1H, -NHCOCH₃)
-
δ ~7.8-8.0 (m, 2H, Ar-H)
-
δ ~7.5-7.7 (m, 1H, Ar-H)
-
δ ~7.3 (s, 2H, -SO₂NH₂)
-
δ ~2.1 (s, 3H, -COCH₃)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~169 (C=O)
-
Aromatic carbons in the range of δ ~120-145
-
δ ~24 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~3350-3250 (N-H stretching, amide and sulfonamide)
-
~1670 (C=O stretching, amide I)
-
~1540 (N-H bending, amide II)
-
~1340 and ~1160 (asymmetric and symmetric SO₂ stretching)
-
-
Mass Spectrometry (ESI-MS):
-
m/z 249.0 [M+H]⁺, 271.0 [M+Na]⁺
-
Safety and Handling
-
4-Amino-2-chlorobenzenesulfonamide: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
All experimental work should be conducted in a well-ventilated laboratory, and appropriate safety precautions should be taken at all times.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-. The selective N-acetylation of 4-amino-2-chlorobenzenesulfonamide provides a direct route to this valuable intermediate. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers to successfully synthesize and characterize this compound for its application in drug discovery and development.
References
-
Synthesis of N-(substituted-phenyl)acetamides. [Journal of Organic Chemistry] ([Link])
-
Properties of 4-chlorobenzenesulfonamide. [PubChem] ([Link])
-
Properties of 2-amino-4-chlorobenzenesulfonamide. [PubChem] ([Link])
-
General procedures for N-acetylation of aromatic amines. [Organic Syntheses] ([Link])
-
Spectroscopic data of acetanilide derivatives. [NIST Chemistry WebBook] ([Link])
-
Selective N-acetylation of amines in the presence of other functional groups. [Tetrahedron Letters] ([Link])
- Patents describing the synthesis of related sulfonamide derivatives.
-
Synthesis of Acetamide, N-(4-chlorophenyl)-. [NIST Chemistry WebBook] ([Link])
-
Acetylation of Para-Aminobenzenesulfonamide. [Science] ([Link])
-
Synthesis of N-Acylsulfonamides. [ResearchGate] ([Link])
-
N-(4-Sulfamoylphenyl)acetamide. [National Center for Biotechnology Information] ([Link])
- Synthesis of 2-aminophenol-4-sulfonamide.
-
N-Acylation of sulfonamides using N-acylbenzotriazoles. [ResearchGate] ([Link])
-
Selective N-acetylation of peptides. [National Center for Biotechnology Information] ([Link])
-
N-(4-(aminosulfonyl)phenyl)acetamide synthesis. [PrepChem] ([Link])
-
Synthesis of 2-Chloro-N-(4-hydroxyphenyl)acetamide. [National Center for Biotechnology Information] ([Link])
-
N-Acylation of amines and sulfonamides. [Oriental Journal of Chemistry] ([Link])
-
N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides. [Semantic Scholar] ([Link])
-
Synthesis of 4-amino-substituted Benzenesulfonamides. [MDPI] ([Link])
-
Synthesis of acetamidosulfonamide derivatives. [National Center for Biotechnology Information] ([Link])
- Synthesis of p-aminobenzenesulfonamide.
-
N-acylation of L-amino acids. [PubMed] ([Link])
-
Reaction of N-acyl-sec-amino acids with acetic anhydride. [PubMed] ([Link])
-
Synthesis of N-(4-aminophenyl) acetamide. [ResearchGate] ([Link])
-
Acetyl chloride, amino-. [PubChem] ([Link])
-
N-(2-acetylphenyl)-4-chlorobenzenesulfonamide. [PubChem] ([Link])
-
In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis. [National Center for Biotechnology Information] ([Link])
-
Acetylation of human fibrinogen. [National Center for Biotechnology Information] ([Link])
-
Binding of 2-amino-4-chloro-m-benzenedisulfonamide. [PubMed] ([Link])
- Acetic anhydride activation for C-terminal protein sequencing.
-
Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. [ResearchGate] ([Link])
-
Treating 4-aminophenol with acetic anhydride. [Chemistry Stack Exchange] ([Link])
-
Infrared Absorption Spectra of Some 1-Acetamido Pyranoid Derivatives. [National Center for Biotechnology Information] ([Link])
-
N-(4-Sulfamoylphenyl)acetamide. [National Center for Biotechnology Information] ([Link])
-
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. [NIST Chemistry WebBook] ([Link])
-
acetamide, N-(4-chlorophenyl)-2-[amino]-. [SpectraBase] ([Link])
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile. [MDPI] ([Link])
-
Investigating the effects of N-terminal acetylation on KFE8 self-assembly with 2D IR spectroscopy. [National Center for Biotechnology Information] ([Link])
-
N4-Acetylsulfanilamide. [PubChem] ([Link])
-
N-(4-chlorophenyl)acetamide. [SpectraBase] ([Link])
-
Raman and Infrared Spectroscopy Identified Different Acetylated Lysine. [Hefei Institutes of Physical Science, Chinese Academy of Sciences] ([Link])
-
IR spectrum obtained with N-acetyl d-glucosamine. [ResearchGate] ([Link])
-
Infrared spectroscopy of the acetyl cation. [ResearchGate] ([Link])
- Selective n-acylation of amino alcohols.
-
Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Open Access Journals] ([Link])
-
The practical acetylation of nucleosides. [ResearchGate] ([Link])
-
EPA/NIH Mass Spectral Data Base. [GovInfo] ([Link])
-
Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). [ResearchGate] ([Link])
-
A conventional new procedure for N-acylation of unprotected amino acids. [PubMed] ([Link])
-
N-Terminus Acetylation Protocol. [CDN] ([Link])
-
Acetylation (or Succinylation) of Amino Groups on Proteins. [Hancock Lab] ([Link])
-
Acetylation of Peptides and Proteins: Monograph 0003. [IonSource] ([Link])
-
2,2′-Methylenebis[4-methyl-6-tert-butylphenol]. [CAS Common Chemistry] ([Link])
-
Cas 119-47-1,2,2'-Methylenebis(6-tert-butyl-4-methylphenol). [LookChem] ([Link])
-
Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone. [MDPI] ([Link])
-
N-(4-Chlorophenyl)acetamide. [PubChem] ([Link])
-
Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds. [The Royal Society of Chemistry] ([Link])
-
An Efficient Method for the Synthesis of N-Acylsulfonamides. [ResearchGate] ([Link])
-
Efficient N -acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst. [ResearchGate] ([Link])
-
Recent advances in the synthesis of N-acyl sulfonamides. [National Center for Biotechnology Information] ([Link])
-
N-Acylation of sulfonamides using N-acylbenzotriazoles. [Semantic Scholar] ([Link])
